ethyl 2-[[2-(2-chlorophenoxy)acetyl]amino]-6-methyl-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate
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Overview
Description
Ethyl 2-[[2-(2-chlorophenoxy)acetyl]amino]-6-methyl-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate is a complex organic compound with a molecular formula of C19H20ClNO4S and a molecular weight of 393.893 g/mol . This compound is notable for its unique structure, which includes a benzothiophene core, a chlorophenoxy group, and an ester functional group. It is used in various scientific research applications due to its interesting chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ethyl 2-[[2-(2-chlorophenoxy)acetyl]amino]-6-methyl-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate typically involves multiple steps. One common method starts with the reaction of 2-chlorophenoxyacetic acid with thionyl chloride to form the corresponding acid chloride. This intermediate is then reacted with 6-methyl-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylic acid ethyl ester in the presence of a base such as triethylamine to yield the final product .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the public domain. large-scale synthesis would likely involve optimization of the laboratory-scale methods to improve yield and reduce costs. This could include the use of more efficient catalysts, solvents, and reaction conditions.
Chemical Reactions Analysis
Types of Reactions
Ethyl 2-[[2-(2-chlorophenoxy)acetyl]amino]-6-methyl-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to remove oxygen atoms or reduce double bonds.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles like sodium methoxide. Reaction conditions typically involve controlled temperatures and the use of inert atmospheres to prevent unwanted side reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield a carboxylic acid derivative, while nucleophilic substitution could introduce a new functional group in place of the chlorophenoxy group .
Scientific Research Applications
Ethyl 2-[[2-(2-chlorophenoxy)acetyl]amino]-6-methyl-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound’s structure allows it to interact with biological molecules, making it useful in studies of enzyme inhibition and protein binding.
Medicine: Research into its potential therapeutic effects is ongoing, particularly in the areas of anti-inflammatory and anticancer activities.
Industry: It may be used in the development of new materials with specific chemical properties.
Mechanism of Action
The mechanism of action of ethyl 2-[[2-(2-chlorophenoxy)acetyl]amino]-6-methyl-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate involves its interaction with molecular targets such as enzymes and receptors. The compound can bind to active sites on enzymes, inhibiting their activity and affecting various biochemical pathways. This interaction is facilitated by the compound’s unique structure, which allows it to fit into specific binding pockets on target molecules .
Comparison with Similar Compounds
Similar Compounds
Similar compounds include:
- Ethyl 2-(((4-chlorophenoxy)acetyl)amino)-4-phenyl-3-thiophenecarboxylate
- Ethyl 2-[[2-(2-chlorophenoxy)acetyl]amino]-4-(furan-2-yl)thiophene-3-carboxylate
Uniqueness
What sets ethyl 2-[[2-(2-chlorophenoxy)acetyl]amino]-6-methyl-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate apart is its specific combination of functional groups and its benzothiophene core. This unique structure gives it distinct chemical properties and biological activities, making it a valuable compound for research and potential therapeutic applications .
Properties
Molecular Formula |
C20H22ClNO4S |
---|---|
Molecular Weight |
407.9 g/mol |
IUPAC Name |
ethyl 2-[[2-(2-chlorophenoxy)acetyl]amino]-6-methyl-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate |
InChI |
InChI=1S/C20H22ClNO4S/c1-3-25-20(24)18-13-9-8-12(2)10-16(13)27-19(18)22-17(23)11-26-15-7-5-4-6-14(15)21/h4-7,12H,3,8-11H2,1-2H3,(H,22,23) |
InChI Key |
MTJXMHJOTBTKTQ-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C1=C(SC2=C1CCC(C2)C)NC(=O)COC3=CC=CC=C3Cl |
Origin of Product |
United States |
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